molecular formula C8H8BrNO B8282926 5-bromo-3,4-dihydro-2H-pyrano[2,3-c]pyridine

5-bromo-3,4-dihydro-2H-pyrano[2,3-c]pyridine

Cat. No. B8282926
M. Wt: 214.06 g/mol
InChI Key: CYHUILOIZFHIKS-UHFFFAOYSA-N
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Patent
US08314112B2

Procedure details

To a solution of 3-(3,5-dibromo-pyridin-4-yl)-propan-1-ol (1 eq, 4.41 mmol, 1.3 g) in DME (8 ml) is added copper (I) chloride (0.05 eq, 0.22 mmol, 22 mg), 2-aminopyridine (0.05 eq, 0.22 mmol, 21 mg), and NaOMe (5.4M in MeOH, 1.5 eq, 6.61 mmol, 1.22 ml). The resulting mixture is heated using microwave radiation at 70° C. for 20 h. Then sat. aqueous NaHCO3 solution is added, and the mixture is extracted with EtOAc. The organic layer is dried with MgSO4, filtered, and concentrated in vacuo. The crude product is purified using column chromatography (hexane/EtOAc) to give the title compound; [M+H]+=214/216.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
21 mg
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
1.22 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
copper (I) chloride
Quantity
22 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6](Br)[C:7]=1[CH2:8][CH2:9][CH2:10][OH:11].NC1C=CC=CN=1.C[O-].[Na+].C([O-])(O)=O.[Na+]>COCCOC.[Cu]Cl>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]2[O:11][CH2:10][CH2:9][CH2:8][C:7]=12 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
BrC=1C=NC=C(C1CCCO)Br
Name
Quantity
21 mg
Type
reactant
Smiles
NC1=NC=CC=C1
Name
NaOMe
Quantity
1.22 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
COCCOC
Name
copper (I) chloride
Quantity
22 mg
Type
catalyst
Smiles
[Cu]Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is heated
CUSTOM
Type
CUSTOM
Details
at 70° C.
CUSTOM
Type
CUSTOM
Details
for 20 h
Duration
20 h
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product is purified

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C(=CN=C1)OCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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